molecular formula C14H13BrO2 B1527712 6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1245514-96-8

6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No.: B1527712
CAS No.: 1245514-96-8
M. Wt: 293.15 g/mol
InChI Key: DPXQBNIZPADHOT-UHFFFAOYSA-N
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Description

6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-bromospiro[3H-indene-2,4'-cyclohexane]-1,1'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-10-2-1-9-8-14(13(17)12(9)7-10)5-3-11(16)4-6-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXQBNIZPADHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CC3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a flame dried 20 mL vial was placed 6-bromo-2-methylene-2,3-dihydro-1H-inden-1-one (98 mg, 0.441 mmol) and it was dissolved in dichloromethane (4.5 mL). To this solution was added 2-trimethylsilyloxy-1,3-butadiene (98 μL, 0.565 mmol) and the solution was cooled down to −78° C. After stirring for 5 minutes, BF3.OEt2 (27 mL, 0.219 mmol) was slowly added. After 5 minutes of the BF3.OEt2 addition, TLC indicated consumption of the dienophile. The reaction was quenched with MeOH (300 μL), allowed to stir for 5 minutes at −78° C. and then warmed up to room temperature. Once at room temperature, 2M HCl (7 mL) was added. The phases were separated and the aqueous phase was back-extracted with dichloromethane twice (5 mL/each). The combined organic phases were dried over MgSO4, filtered and concentrated under reduce pressure. The crude material was purified by flash chromatography (ISCO, 12 g SiO2 cartridge, ethyl acetate/hexanes as the eluents). The corresponding fractions were combined and concentrated under reduce pressure yielding 6′-bromospiro[cyclohexane-1,2′-indene]-1′,4(3′H)-dione (62 mg, 0.212 mmol, 48% yield). 1H NMR=(CDCl3, 400 MHz) δ 7.68 (d, J=2.0 Hz, 1H), 7.51 (dd, J=8.0, 2.0 Hz, 1H), 7.16 (d, J=8.0 Hz, 1H), 2.94 (s, 2H), 2.48 (dt, J=15.2, 5.6 Hz, 2H), 2.22 (ddd, J=15.2, 10.8, 5.6 Hz, 2H), 1.98 (ddd, J=13.6, 11.2, 5.2 Hz, 2H), 1.65 (m, 2H) ppm.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
98 μL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

According to a similar synthesis of compound 344, compound 5 (100 mg, 0.26 mmol) was alkylated with compound 2 (159 mg, 1.04 mmol) in the presence of Cs2CO3 (339 mg, 1.04 mmol) to give compound 4 (73 mg, 53%).
[Compound]
Name
compound 344
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 5
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
339 mg
Type
reactant
Reaction Step Three
Yield
53%

Synthesis routes and methods III

Procedure details

Methyl acrylate (6.6 L, 73 mol) was charged gradually in three equal portions (each 2.2 L, 24.6 mol) to a mixture of 6-bromo-1-indanone (8.00 kg, 37.9 mol), THF (16 L) and potassium tert-butoxide (210 g, 1.87 mol) at approximately 20-30° C. Additional potassium tert-butoxide (86 g, 0.77 mol), dissolved in THF (0.39 L), was charged after the first portion of methyl acrylate. More potassium tert-butoxide (86 g, 0.77 mol), dissolved in THF (0.39 L), was charged after the second portion of methyl acrylate. Further potassium tert-butoxide (4.64 kg, 41.3 mol) solution in THF (21 L) was then charged gradually at approximately 20-30° C. Solvent (21.5 L) was distilled off at approximately 65° C. and then a mixture of water (49 L) and 50%. aq KOH (2.3 L, mol) was added over approximately 10 min. at below 60° C. The reaction was held at 60° C. for approximately 6 h., then cooled to 20° C. over 1 h. and then filtered after holding at 20° C. for approximately 12 h. The solids were washed with a mixture of water (8 L) and THF (4 L), and then dried to give the title compound (7.47 kg, at 92% w/w NMR assay, 23.4 mol, 62% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 1.78-1.84 (m, 2 H), 1.95 (td, 2 H), 2.32-2.38 (m, 2 H), 2.51-2.59 (m, 2 H), 3.27 (s, 2 H), 7.60 (d, 1 H), 7.81 (m, 1 H), 7.89 (m, 1 H).
Quantity
6.6 L
Type
reactant
Reaction Step One
Name
Quantity
0.39 L
Type
solvent
Reaction Step Two
Quantity
86 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.39 L
Type
solvent
Reaction Step Three
Quantity
86 g
Type
catalyst
Reaction Step Three
Quantity
8 kg
Type
reactant
Reaction Step Four
Quantity
210 g
Type
catalyst
Reaction Step Four
Name
Quantity
16 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4.64 kg
Type
reactant
Reaction Step Seven
Name
Quantity
21 L
Type
solvent
Reaction Step Seven
Yield
62%

Synthesis routes and methods IV

Procedure details

Potassium tert-butoxide (7.50 g, 66.81 mmol) was added in portions to 6-bromo-2,3-dihydro-1H-inden-1-one (11.75 g, 55.67 mmol) and methyl acrylate (11.05 mL, 122.5 mmol) in THF (55 mL) under cooling in an ice-bath. The mixture was stirred for 1.5 h at r.t. Water (80 mL) and KOH (3.12 g, 55.7 mmol) was added and the mixture was heated to 75° C. and then at 60° C. overnight. The mixture was cooled to 0° C., and the formed precipitate was filtered off and dried in vacuo to give the title compound (11.69 g, 72% yield). 1H NMR (500 MHz, CDCl3) δ ppm 1.83-1.92 (m, 2 H), 2.15-2.27 (m, 2 H), 2.40-2.50 (m, 2 H), 2.71 (dt, 2 H), 3.17 (s, 2 H), 7.39 (d, 1 H), 7.75 (dd, 1 H), 7.92 (d, 1 H); MS (ES+) m/z 293 [M+H]+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
11.05 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 2
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 3
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 4
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 5
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Reactant of Route 6
Reactant of Route 6
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

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